Carbon-13C tetrabromide

Catalog No.
S1936774
CAS No.
72802-79-0
M.F
CBr4
M. Wt
332.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon-13C tetrabromide

CAS Number

72802-79-0

Product Name

Carbon-13C tetrabromide

IUPAC Name

tetrabromo(113C)methane

Molecular Formula

CBr4

Molecular Weight

332.62 g/mol

InChI

InChI=1S/CBr4/c2-1(3,4)5/i1+1

InChI Key

HJUGFYREWKUQJT-OUBTZVSYSA-N

SMILES

C(Br)(Br)(Br)Br

Canonical SMILES

C(Br)(Br)(Br)Br

Isomeric SMILES

[13C](Br)(Br)(Br)Br

Carbon-13C tetrabromide, also known as carbon tetrabromide or tetrabromomethane, is a chemical compound with the formula CBr₄. It is a colorless to yellow-brown crystalline solid that has a distinctive odor. This compound is notable for its tetrahedral molecular geometry, where the carbon atom is at the center, surrounded symmetrically by four bromine atoms. Carbon tetrabromide has a molar mass of 331.63 g/mol, a melting point of approximately 91.0 °C, and a boiling point of 189.5 °C . It is insoluble in water and has a density of 2.961 g/cm³ at 100 °C .

  • Appel Reaction: It is commonly used in the Appel reaction, where it reacts with triphenylphosphine to convert alcohols into alkyl bromides. The reaction mechanism involves the formation of an intermediate that ultimately leads to the substitution of the hydroxyl group with a bromine atom .
  • Corey–Fuchs Reaction: Similar to the Appel reaction, carbon tetrabromide is also utilized in the Corey–Fuchs reaction for converting aldehydes into terminal alkynes .
  • Bromination of Methane: Carbon tetrabromide can be synthesized through the bromination of methane, where bromine reacts with methane to produce various brominated products, including carbon tetrabromide as a major product .

Carbon tetrabromide exhibits significant biological activity, notably as a toxic agent. It can cause serious health hazards upon exposure through inhalation, ingestion, or skin contact. The compound is metabolized in vitro to produce carbon monoxide, although its in vivo significance remains unclear. Its interaction with cytochrome P450 enzymes under anaerobic conditions leads to complex formation that can have toxicological implications . Due to these properties, it is essential to handle carbon tetrabromide with caution.

The synthesis of carbon tetrabromide can be achieved through several methods:

  • Bromination of Methane: This method involves the reaction of methane with bromine or hydrogen bromide under UV light or heat:
    CH4+2Br2CBr4+2HBrCH_4+2Br_2\rightarrow CBr_4+2HBr
  • Halogen Exchange: A more economical method involves reacting carbon tetrachloride with aluminum bromide:
    4AlBr3+3CCl44AlCl3+3CBr44AlBr_3+3CCl_4\rightarrow 4AlCl_3+3CBr_4
    This reaction occurs at elevated temperatures (around 100 °C) and yields carbon tetrabromide efficiently .

Carbon tetrabromide has various industrial and laboratory applications:

  • Solvent: Although not as common as its chloro analogue, it serves as a solvent for greases, waxes, and oils.
  • Polymerization Agent: It is used in the rubber and plastic industries for blowing and vulcanization processes.
  • Intermediate in Agrochemicals: Carbon tetrabromide acts as an intermediate in the synthesis of agrochemicals.
  • Sedative: Historically, it has been used as a sedative due to its pharmacological properties.
  • Fire-resistant Chemicals: Its non-flammable nature makes it suitable for producing fire-resistant materials .

Studies on carbon tetrabromide interactions focus on its metabolic pathways and toxicological effects. Research indicates that it forms complexes with cytochrome P450 enzymes under anaerobic conditions, which may lead to harmful metabolic byproducts such as carbon monoxide . The compound's toxicity necessitates further investigation into its environmental impact and safety measures during handling.

Carbon tetrabromide belongs to a class of tetrahalomethanes that includes compounds like carbon tetrachloride and carbon trifluoride. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaBoiling Point (°C)Toxicity LevelUses
Carbon TetrabromideCBr₄189.5Highly toxicSolvent, sedative, polymerization
Carbon TetrachlorideCCl₄76.7Moderately toxicSolvent for organic compounds
Carbon TrifluorideCF₃Cl-23.9Low toxicityRefrigerant, solvent

Carbon tetrabromide's high toxicity and specific applications differentiate it from similar compounds like carbon tetrachloride and carbon trifluoride, which have varying degrees of toxicity and different industrial uses .

Carbon-13C tetrabromide exhibits two distinct polymorphic forms that have been extensively characterized using various X-ray diffraction techniques [1] [2]. The low-temperature β phase (Phase II) exists below 46.9°C (320 K) and crystallizes in the monoclinic space group C2/c with lattice parameters a = 20.9 Å, b = 12.1 Å, c = 21.2 Å, and β = 110.5° [2] [3]. This structure contains 32 molecules per unit cell (Z = 32) with an asymmetric unit consisting of 4 molecules [4].

The high-temperature α phase (Phase I) exists above 46.9°C and adopts a face-centered cubic structure with space group Fm3̄m [2] [5]. This phase represents a plastic crystal where molecules maintain translational order while exhibiting orientational disorder [6]. Single crystal X-ray diffraction studies have revealed that the monoclinic β phase possesses two shorter (1.95 Å) and two longer (1.97 Å) C-Br bond lengths, indicating slight molecular distortion within the crystal lattice [4].

Time-resolved X-ray diffraction studies have provided insights into the photodissociation dynamics of carbon tetrabromide in solution, revealing molecular structures of short-lived intermediates formed during UV excitation [1] [7]. These investigations utilized 100 ps X-ray pulses to monitor the complex photochemical reaction pathways from picoseconds to microseconds [1].

Synchrotron X-ray diffraction measurements have been employed to obtain high-resolution structural data over wide momentum transfer ranges, enabling detailed analysis of both crystalline and liquid phases [8] [9]. The combination of X-ray and neutron diffraction data with Reverse Monte Carlo modeling has provided comprehensive structural information about orientational correlations and molecular dynamics [8].

Temperature-Dependent Phase Transitions

The polymorphic transition in carbon-13C tetrabromide occurs at 46.9°C (320 K) and represents a first-order phase transition with significant thermodynamic properties [2] [5] [10]. Calorimetric studies have determined the enthalpy of transition as 6.669 kJ/mol and the entropy of transition as 20.84 J/mol·K [10]. The transition exhibits thermal hysteresis with slight differences between heating and cooling cycles [11].

Differential scanning calorimetry has revealed that the phase transition involves considerable structural reorganization as molecules transition from ordered arrangements in the β phase to orientationally disordered configurations in the α phase [12] [13]. The transition is characterized by volume changes and alterations in molecular packing density, with the high-temperature phase showing reduced density compared to the ordered low-temperature phase [12].

Temperature-dependent X-ray diffraction studies have demonstrated that the thermal expansion behavior differs significantly between the two phases [14]. The ordered β phase shows anisotropic thermal expansion with different expansion coefficients along crystallographic axes, while the plastic α phase exhibits more isotropic thermal behavior [14].

The critical temperature for the solid-liquid transition occurs at 92°C (365 K) with a melting enthalpy of 3.954 kJ/mol and entropy of fusion of 10.89 J/mol·K [10]. The liquid phase maintains short-range orientational correlations similar to those observed in the plastic crystalline phase [14] [6].

Plastic Crystal Phase Dynamics

The plastic crystal phase of carbon-13C tetrabromide exhibits fascinating orientational dynamics that have been extensively studied using various diffraction techniques [6] [5]. Contrary to early assumptions of free molecular rotation, recent investigations have revealed that molecules are restricted to only 6 possible orientations in a phenomenon known as Frenkel disorder [2] [5].

The orientational correlations in the plastic phase show strong similarities to those observed in the liquid phase, with both phases exhibiting similar short-range order while differing in long-range translational symmetry [6]. Neutron powder diffraction studies have demonstrated that the carbon-carbon partial radial distribution functions clearly display long-range ordering in the plastic phase, while bromine-bromine correlations remain similar to those in the liquid [6].

Molecular dynamics simulations have revealed that the relaxation dynamics in the plastic phase departs from the isotropic diffusive behavior observed in the liquid phase [15] [16]. The rotational correlation times show temperature-dependent behavior with distinct characteristics for different molecular orientations [16].

Diffuse scattering analysis has provided crucial information about the orientational disorder structure [2] [5]. The plastic phase exhibits highly structured sheets of diffuse scattered intensity in X-ray diffraction patterns, which provides detailed information about the molecular orientational arrangements and displacive disorder [2].

The combination of censored Frenkel disorder and displacive disorder results in considerable structural complexity within the crystal, leading to unique scattering patterns that distinguish the plastic phase from conventional crystalline materials [2] [5].

Comparative Analysis of ¹²C/¹³C Isotopologues

The isotopic substitution from ¹²C to ¹³C in carbon tetrabromide results in minimal structural changes while providing distinct spectroscopic signatures [17] [18]. The molecular weight difference between ¹²CBr₄ (331.627 g/mol) and ¹³CBr₄ (332.62 g/mol) represents a 0.3% increase that has negligible effects on the overall crystal structure [17].

Vibrational spectroscopy studies have demonstrated that ¹³C isotopic substitution leads to red-shifted vibrational frequencies due to the reduced mass effect in vibrational modes [19]. Infrared spectroscopy of ¹³CBr₄ reveals characteristic isotope-shifted absorption bands that can be used for isotope identification and mechanistic studies [19].

Nuclear magnetic resonance spectroscopy provides the most distinctive differentiation between the isotopologues, with ¹³C NMR offering direct detection of the carbon nucleus in the ¹³C-labeled compound [20] [21]. The ¹³C chemical shifts are sensitive to the electronic environment and provide information about molecular structure and dynamics [20].

Mass spectrometry analysis shows the characteristic M+1 peak pattern for ¹³C-containing compounds, with the intensity ratio providing information about the number of carbon atoms and isotopic purity [18]. The mass difference of 0.993 g/mol enables precise isotope ratio measurements using isotope ratio mass spectrometry [18].

Kinetic isotope effects studies have demonstrated that ¹³C substitution can result in measurable rate differences in chemical reactions involving C-Br bond formation or cleavage [22] [23]. These effects are particularly important for mechanistic investigations and reaction pathway elucidation [22].

Crystallographic studies have shown that the phase transition temperatures and thermodynamic properties are essentially identical for both isotopologues, indicating that isotopic substitution does not significantly alter the bulk thermodynamic behavior [17]. The lattice parameters and space group symmetries remain unchanged, confirming the structural similarity between ¹²CBr₄ and ¹³CBr₄ [17].

Thermal motion analysis reveals that the ¹³C isotope exhibits slightly reduced zero-point motion compared to ¹²C, resulting in marginally smaller thermal displacement parameters in crystallographic refinements [18]. This effect is consistent with the fundamental principles of isotope effects on vibrational properties [18].

Property¹²CBr₄¹³CBr₄Difference
Molecular Weight331.627 g/mol332.62 g/mol+0.993 g/mol
Melting Point88-92°C88-90°CNegligible
Density3.42 g/cm³3.43 g/cm³+0.01 g/cm³
Phase Transition46.9°C46.9°CIdentical
Crystal StructureMonoclinic C2/cMonoclinic C2/cIdentical
Vibrational FrequenciesStandardRed-shiftedIsotope effect

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Carbon-13C tetrabromide

Dates

Last modified: 08-16-2023

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